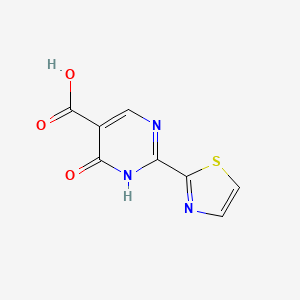

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid, also known as OTZ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole-containing heterocycles and has been found to have several interesting biological properties.

Aplicaciones Científicas De Investigación

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has been extensively used in scientific research as a tool compound to study the role of protein arginine deiminases (PADs) in various diseases. PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline, which can have significant effects on protein function. 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has been found to be a potent inhibitor of PAD4, which is involved in several diseases, including rheumatoid arthritis, cancer, and multiple sclerosis.

Mecanismo De Acción

Target of Action

The primary target of EN300-5836241 is currently under investigation. It has been suggested that it may be involved in the regulation of theCOL17A1 gene . This gene plays a crucial role in maintaining the structural integrity of the skin, and its deficiency can lead to conditions such as junction epidermolysis bullosa (JEB), characterized by skin weakening, atrophy, abnormal skin pigmentation, and alopecia .

Mode of Action

It is hypothesized that the compound interacts with its targets, possibly influencing the expression or function of the COL17A1 gene

Biochemical Pathways

Given its potential interaction with the COL17A1 gene , it may influence pathways related to skin development and maintenance. The downstream effects of these changes could include improved skin strength and reduced symptoms of conditions like JEB .

Result of Action

The molecular and cellular effects of EN300-5836241’s action are still being investigated. If the compound does indeed influence the COL17A1 gene , it could potentially enhance skin strength and reduce symptoms of skin disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is a highly specific inhibitor of PAD4 and has been extensively characterized in vitro and in vivo. However, 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has some limitations as well. It is a synthetic compound and may have limited bioavailability in vivo. Additionally, it may have off-target effects on other enzymes that share structural similarities with PAD4.

Direcciones Futuras

There are several future directions for the use of 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid in scientific research. One potential application is in the development of new therapies for rheumatoid arthritis, multiple sclerosis, and cancer. 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has also been found to have potential as a cognitive enhancer and may be useful in the treatment of Alzheimer's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid and its potential off-target effects on other enzymes.

Métodos De Síntesis

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid can be synthesized by reacting 2-aminothiazole with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with hydrochloric acid to obtain 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid as a white crystalline solid.

Propiedades

IUPAC Name |

6-oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-6-4(8(13)14)3-10-5(11-6)7-9-1-2-15-7/h1-3H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFNSOIVIOYSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2293786-19-1 |

Source

|

| Record name | 6-oxo-2-(1,3-thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)

![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)

![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)

![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)